Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6b)-
Description
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6β)- is a steroid derivative characterized by hydroxyl groups at positions 6β, 17, and 21, along with a 3,20-dione backbone. This compound shares structural similarities with endogenous corticosteroids like cortisol but differs in hydroxylation patterns and stereochemistry. The 6β-hydroxyl group distinguishes it from many synthetic glucocorticoids, which often feature fluorination or methylation at this position to enhance activity . Its molecular formula is inferred as C₂₁H₃₀O₆ (exact mass ~378.20), with a polar surface area (PSA) likely exceeding 90 Ų due to multiple hydroxyl groups, impacting solubility and bioavailability .
Properties
IUPAC Name |
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXVZIZUGYSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970149 | |
| Record name | 6,17,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-97-0 | |
| Record name | MLS002638102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,17,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mercury-Mediated Introduction of the 17α-Hydroxyl Group
A cornerstone of steroid side-chain functionalization is exemplified in the synthesis of 17α-hydroxy-pregn-4-en-3,20-dione, as detailed in US Patent 4,482,494 . This process leverages 17α-ethynyl-17β-hydroxy-gonan derivatives, which undergo trifluoroacetylation followed by mercury(II)-catalyzed rearrangement to yield 17α-acyloxy-20-keto-pregnane intermediates. Key steps include:
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Trifluoroacetylation : Reacting 17α-ethynyl-17β-hydroxy-androst-4-en-3-one with trifluoroacetic anhydride in chloroform or acetonitrile forms the 17β-trifluoroacetate ester.
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Mercury(II)-Assisted Rearrangement : Treating the ester with formic or acetic acid in the presence of mercury(II) acetate (0.1–0.2 eq) in hexamethylphosphoric triamide (HMPT) or dimethylformamide (DMF) at 50–55°C induces cyclization to 17α-formyloxy- or acetoxy-pregn-4-ene-3,20-dione.
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Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the formyl or acetyl group, yielding 17α-hydroxy-pregn-4-ene-3,20-dione in 82–95% yields .
This method’s industrial feasibility stems from its high yields (>90%) and avoidance of hazardous reagents. For the target compound, analogous steps could introduce the 17α-hydroxyl group, provided subsequent hydroxylations at C6β and C21 are compatible.
Integrated Synthetic Route Proposal
Combining the above strategies, a potential route for Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6β)-, involves:
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17α-Hydroxylation :
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21-Hydroxylation :
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Microbial oxidation of C21 using Curvularia lunata in a glucose-rich medium.
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6β-Hydroxylation :
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Fermentation with Rhizopus arrhizus to introduce the 6β-hydroxyl group.
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Critical Considerations :
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Protective Groups : Temporary protection of 17α- and 21-hydroxyls (e.g., acetyl or TBDMS) during 6β-hydroxylation may prevent undesired oxidation.
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Yield Optimization : Sequential steps may require iterative optimization; for instance, mercury-mediated reactions achieve >90% yields , whereas microbial steps often yield 50–70%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to achieve the desired transformations without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Structural and Bioactivity Comparison Table
| Compound Name | Substituents/Modifications | Molecular Weight | Key Bioactivity Features |
|---|---|---|---|
| Target Compound | 6β,17,21-trihydroxy | ~378.20 | Moderate GR binding; rapid metabolism |
| Cortisol | 11β,17α,21-trihydroxy | 362.47 | High GR affinity; endogenous hormone |
| 6α-Methylprednisolone | 6α-methyl, 1,4-diene | 374.47 | High anti-inflammatory potency |
| Flumethasone | 6,9-difluoro, 16-methyl | 434.50 | Enhanced lipophilicity; topical use |
| Triamcinolone Acetonide | 16,17-acetal, 9-fluoro | 434.50 | Prolonged action; dermatological use |
Research Findings and Implications
- Receptor Binding : The 6β-hydroxyl group in the target compound may interfere with GR binding compared to 6α-methyl or fluorinated analogs, reducing therapeutic efficacy .
- Metabolism : Multiple hydroxyl groups increase polarity, accelerating renal excretion and reducing bioavailability compared to lipophilic derivatives like flumethasone .
- Synthetic Utility : The compound serves as a precursor for synthesizing fluorinated or methylated derivatives with enhanced pharmacological profiles .
Biological Activity
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6b)-, commonly referred to as 6β-hydroxyprogesterone, is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : 6β-Hydroxyprogesterone
- CAS Number : 548-97-0
- Molecular Formula : C21H30O5
- Molecular Weight : 362.5 g/mol
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It is known to bind to the progesterone receptor (PR), influencing various physiological processes such as:
- Regulation of Reproductive Functions : Acts as a progestin in the menstrual cycle and pregnancy.
- Antiproliferative Effects : Exhibits cytotoxicity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6b)-:
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Cytotoxicity in Cancer Cells :
- In vitro studies have shown that this compound can induce cell death in hormone-dependent cancer cell lines such as T47-D and LNCaP. The IC50 values for these cell lines were reported at 1.33 µM and 10.20 µM respectively .
- Other derivatives of pregnane compounds have also demonstrated significant antiproliferative effects against various cancer types including breast and colon cancer .
- Mechanisms of Action :
Hormonal Activity
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6b)- exhibits hormonal activity similar to progesterone:
- Endocrine Regulation : It plays a role in modulating endocrine functions by acting on target tissues responsive to progesterone.
- Potential Use in Hormone Replacement Therapy : Given its progestogenic properties, it could be explored for therapeutic uses in conditions related to hormonal imbalances.
Research Findings and Case Studies
Q & A
Basic Question: How can the stereochemical configuration of the 6β-hydroxy group in Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy- be experimentally confirmed?
Methodological Answer:
The stereochemistry of the 6β-hydroxy group can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly H-H NOESY or ROESY experiments, to detect spatial proximity between the 6β-hydroxy proton and adjacent protons (e.g., 7α-H or 19-methyl group). X-ray crystallography is definitive for resolving ambiguities, as seen in structural analyses of related corticosteroids like triamcinolone derivatives . For validation, compare coupling constants and NOE correlations with structurally characterized analogs (e.g., 6α- vs. 6β-fluoro derivatives in ).
Basic Question: What analytical methods are recommended for quantifying Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy- in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Use deuterated internal standards (e.g., -cortisol) to correct for matrix effects. Chromatographic separation on a C18 column with a gradient of methanol/water containing 0.1% formic acid ensures resolution from endogenous steroids. Validate methods per FDA guidelines, referencing protocols for cortisol and prednisolone quantification in .
Advanced Question: How can researchers optimize the synthetic yield of 6β-hydroxy derivatives while minimizing epimerization at C6?
Methodological Answer:
To prevent epimerization during synthesis, employ regioselective protection of the 6β-hydroxy group using tert-butyldimethylsilyl (TBS) ethers, which stabilize the β-configuration under basic conditions. Use low-temperature reactions (-78°C) for hydroxylation steps, as demonstrated in the synthesis of 21-acetyloxy-18-iodo analogs (). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereopurity using chiral HPLC or circular dichroism (CD) spectroscopy.
Advanced Question: How should researchers resolve contradictions in reported biological activity data for 6β-hydroxy analogs across different cell lines?
Methodological Answer:
Contradictions may arise from cell-specific expression of glucocorticoid receptor (GR) isoforms or metabolizing enzymes (e.g., 11β-hydroxysteroid dehydrogenase). Design experiments to:
Quantify GR isoform ratios via qPCR or Western blot.
Measure metabolite profiles using LC-MS in each cell line (e.g., 6β-hydroxy vs. 6-keto derivatives, as in ).
Compare activity under controlled CYP3A4 inhibition (e.g., ketoconazole) to isolate receptor-mediated effects from metabolic interference .
Basic Question: What metabolic pathways are hypothesized for 6β,17,21-trihydroxy derivatives based on structural analogs?
Methodological Answer:
Primary pathways include:
- Phase I: Oxidation at C20 to 20-keto derivatives (via 20-hydroxysteroid dehydrogenase) and reduction of the 3-keto group to 3α/β-hydroxyl ().
- Phase II: Glucuronidation at the 21-hydroxy group, confirmed by β-glucuronidase hydrolysis assays ().
Use C-labeled analogs and hepatocyte incubation studies with LC-radiometric detection to map metabolic trajectories.
Advanced Question: How to design stability studies for 6β-hydroxy pregnane derivatives under varying pH and temperature conditions?
Methodological Answer:
Adopt a quality-by-design (QbD) approach:
Forced Degradation: Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days.
Analytical Monitoring: Use UPLC-PDA to detect degradation products (e.g., dehydration at C6 or oxidation at C21).
Kinetic Modeling: Apply Arrhenius equations to predict shelf-life, referencing stability protocols for triamcinolone acetonide ().
Advanced Question: What strategies can elucidate the structure-activity relationship (SAR) of 6β-hydroxy substitution in glucocorticoid receptor binding?
Methodological Answer:
Crystallography: Co-crystallize the compound with GR ligand-binding domain (LBD) to identify hydrogen bonding (e.g., 6β-OH with Gln570) vs. 6α-fluoro analogs ( ).
Mutagenesis: Engineer GR mutants (e.g., Q570A) and measure binding affinity via surface plasmon resonance (SPR).
Computational Modeling: Perform molecular dynamics simulations to compare binding energies of 6β-hydroxy vs. 6α-substituted derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
